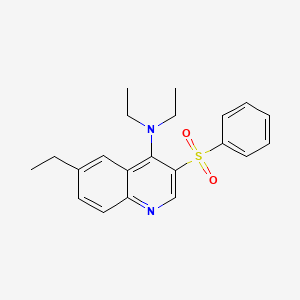![molecular formula C19H24N2O3S B2613120 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2380173-13-5](/img/structure/B2613120.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide, also known as MTCB, is a novel compound that has gained significant attention in the scientific community. MTCB is a benzofuran derivative that has been synthesized through a multi-step process. It has been found to exhibit potent biological activity and has been studied extensively for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide is not fully understood. However, it has been found to interact with various molecular targets, including the cannabinoid receptors CB1 and CB2, the transient receptor potential vanilloid type 1 (TRPV1) channels, and the voltage-gated sodium channels (VGSCs). N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide has been found to exhibit both agonist and antagonist activity at these targets, depending on the concentration and the specific target.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain perception, appetite regulation, and immune function. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide has also been found to exhibit anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide exhibits several advantages as a research tool. It is a potent and selective ligand for various molecular targets, making it an excellent tool for studying the function of these targets. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide also exhibits several limitations, including its potential toxicity and the lack of a clear understanding of its mechanism of action.
Future Directions
There are several potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide. One potential direction is to further elucidate the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide and its interactions with various molecular targets. Another potential direction is to study the potential applications of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research could be conducted to optimize the synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide and to develop new analogs with improved properties.
Synthesis Methods
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide to form 2-(1,3-thiazol-2-yl)benzaldehyde. This intermediate is then reacted with 4-(chloromethyl)morpholine hydrochloride to form the final product, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide. The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide has been optimized to yield high purity and high yields.
Scientific Research Applications
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent biological activity and has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide has also been studied for its potential use as a fluorescent probe for imaging purposes.
properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-18(17-13-15-3-1-2-4-16(15)24-17)20-14-19(5-11-25-12-6-19)21-7-9-23-10-8-21/h1-4,13H,5-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXOFVFXAOCFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)
![8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2613044.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)
![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)

![1-{1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2613054.png)

![2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2613056.png)
![8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2613057.png)

